molecular formula C12H15ClINO2 B14673337 Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate CAS No. 36455-68-2

Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate

Cat. No.: B14673337
CAS No.: 36455-68-2
M. Wt: 367.61 g/mol
InChI Key: CSTXSBAOBAAJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is a complex organic compound that features a combination of ethanol, aniline, and iodoacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate typically involves a multi-step process. One common method includes the reaction of 2-chloroethanol with aniline to form 2-(N-(2-chloroethyl)anilino)ethanol. This intermediate is then reacted with iodoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group in aniline can be reduced to form amines.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield acetic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-chloro-, acetate: Similar in structure but lacks the aniline and iodoacetate groups.

    2-Chloroethanol: Contains the chloroethyl group but does not have the aniline or iodoacetate components.

Uniqueness

Ethanol, 2-(N-(2-chloroethyl)anilino)-, iodoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

36455-68-2

Molecular Formula

C12H15ClINO2

Molecular Weight

367.61 g/mol

IUPAC Name

2-[N-(2-chloroethyl)anilino]ethyl 2-iodoacetate

InChI

InChI=1S/C12H15ClINO2/c13-6-7-15(8-9-17-12(16)10-14)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

CSTXSBAOBAAJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCOC(=O)CI)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.